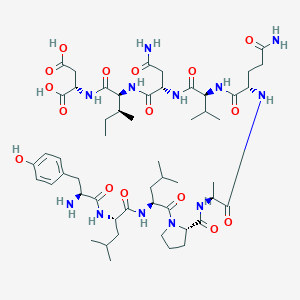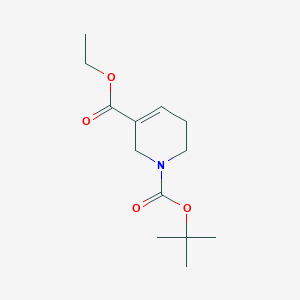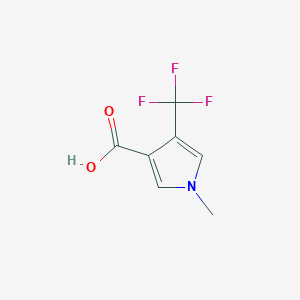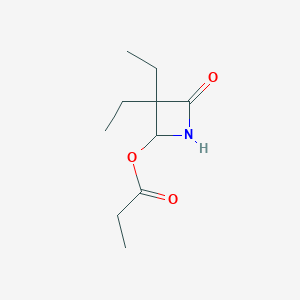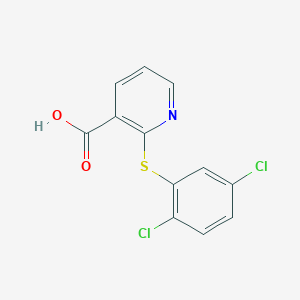
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, also known as DCSNA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinic acid derivatives and has been studied for its ability to modulate different biological pathways.
Mechanism Of Action
The mechanism of action of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid involves the activation of different signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical And Physiological Effects
Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the modulation of immune responses. Additionally, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in lab experiments is its ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, one of the limitations of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. One area of research is the development of novel drug formulations that can enhance the solubility and bioavailability of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. Another area of research is the identification of specific molecular targets of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
In conclusion, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, further research is needed to explore the full potential of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, and to overcome the limitations associated with its use in lab experiments.
Synthesis Methods
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorothiophene with sodium hydride, followed by the reaction with ethyl 2-bromoisobutyrate. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium hydroxide, hydrochloric acid, and nitric acid. The final product is obtained by the reaction of the intermediate compound with nicotinic acid.
Scientific Research Applications
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.
properties
CAS RN |
181527-55-9 |
|---|---|
Product Name |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Molecular Formula |
C12H7Cl2NO2S |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO2S/c13-7-3-4-9(14)10(6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
InChI Key |
TYEMHXCHVTYDMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
synonyms |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



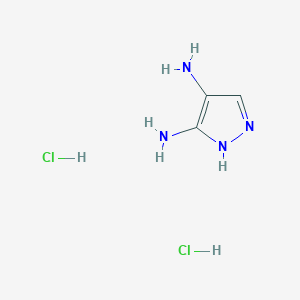
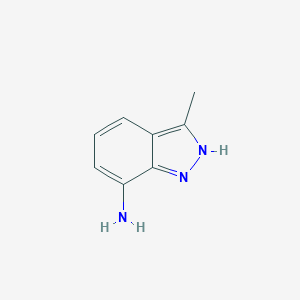
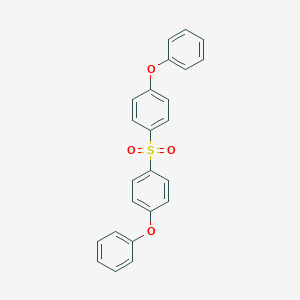
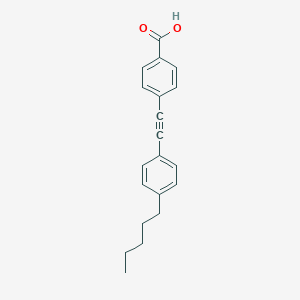
![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)
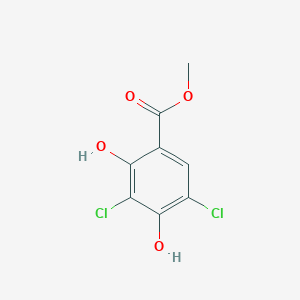

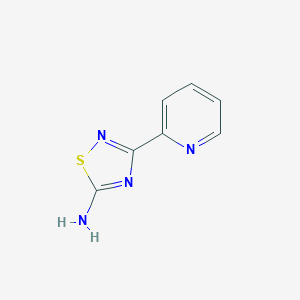
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
